
4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an aminophenyl group, a thioether linkage, and a nitrobenzenesulfonamide moiety. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of N,N-dimethylbenzenesulfonamide to introduce the nitro group. This is followed by a nucleophilic substitution reaction where the 2-aminophenylthiol is introduced. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interfere with cellular pathways by modulating signal transduction or gene expression. The exact pathways and targets depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminophenylthiol derivatives: Share the aminophenylthio moiety but differ in other functional groups.
Nitrobenzenesulfonamides: Similar in having the nitrobenzenesulfonamide structure but vary in the substituents attached.
Uniqueness
4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
5510-56-5 |
|---|---|
Formule moléculaire |
C14H15N3O4S2 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
4-(2-aminophenyl)sulfanyl-N,N-dimethyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H15N3O4S2/c1-16(2)23(20,21)10-7-8-14(12(9-10)17(18)19)22-13-6-4-3-5-11(13)15/h3-9H,15H2,1-2H3 |
Clé InChI |
HARPNAMTBPNGCV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


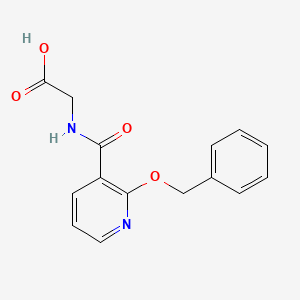
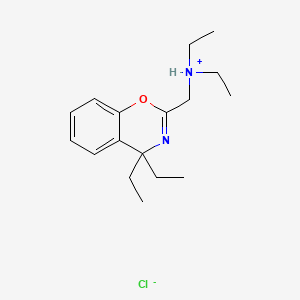
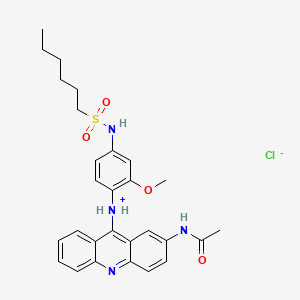

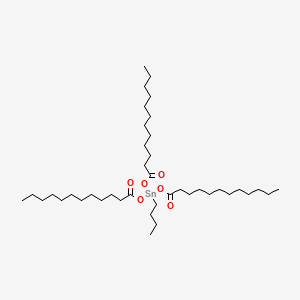

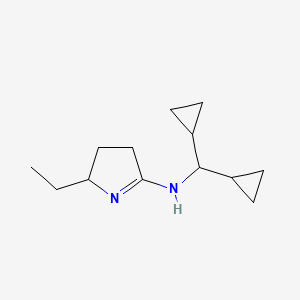
![1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B13758231.png)
![N-Allyl-6-chlorobenzo[d]thiazol-2-amine](/img/structure/B13758232.png)
![4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate](/img/structure/B13758234.png)

![(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13758241.png)


